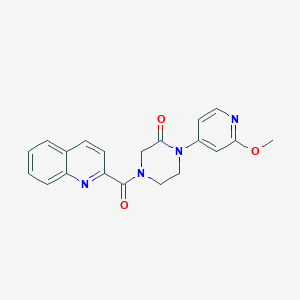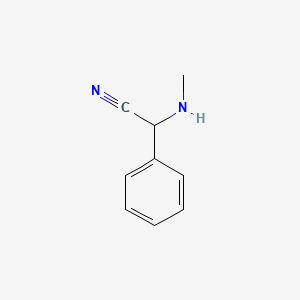
4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Endothelin Antagonists
- Biphenylsulfonamide Endothelin Antagonists : A study by (Murugesan et al., 1998) described the development of biphenylsulfonamides as endothelin-A selective antagonists. These compounds showed promise in inhibiting the pressor effect caused by endothelin-1 infusion in rats, suggesting potential applications in cardiovascular diseases.
Cerebral Vasospasm Prevention
- Endothelin Receptor Antagonists for Subarachnoid Hemorrhage : The effectiveness of oral treatment with endothelin receptor antagonists, including benzenesulfonamide derivatives, in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm was highlighted in a study by (Zuccarello et al., 1996).
Photodynamic Therapy for Cancer
- Zinc Phthalocyanine Derivatives : A 2020 study by (Pişkin et al.) reported the synthesis of new benzenesulfonamide derivative groups substituted with zinc phthalocyanine. These compounds have potential applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties.
Conformation and Assembly in Organic Chemistry
- Arylsulfonamide para-Alkoxychalcone Hybrids : The impact of substituents on the conformation and assembly of arylsulfonamide para-alkoxychalcones was examined in research by (de Castro et al., 2013). This study provides insights into molecular interactions and crystal packing, relevant for the design of novel organic compounds.
Cytotoxicity and Tumor-Specificity
- New Sulfonamides with Antitumor Potential : A study by (Gul et al., 2016) synthesized new benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and as carbonic anhydrase inhibitors. Some derivatives showed promising results, potentially paving the way for new anticancer drugs.
Antimicrobial Activity
- Antimicrobial Activity of Sulfonamide Derivatives : A 2018 study by (El-Gaby et al.) focused on the synthesis of benzenesulfonamides with antimicrobial properties. This research contributes to the development of new antimicrobial agents.
Biochemical Evaluation
- Carbonic Anhydrase Inhibitors : Research by (Di Fiore et al., 2011) explored N-substituted benzenesulfonamides as carbonic anhydrase inhibitors. These findings have implications for the treatment of conditions like glaucoma and certain types of tumors.
Cognitive Enhancing Properties
- 5-HT6 Receptor Antagonists : A 2006 study by (Hirst et al.) investigated benzenesulfonamide derivatives as 5-HT6 receptor antagonists with potential cognitive enhancing properties. This research could have implications for treating cognitive deficits in disorders like Alzheimer's disease.
Direcciones Futuras
The future directions for research on 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide could include further studies to better understand its mechanism of action and potential applications in various fields. It could also include the development of this compound as a potential anticancer agent .
Propiedades
IUPAC Name |
4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-2-22-16-8-10-17(11-9-16)23(20,21)18-13-15(19)12-14-6-4-3-5-7-14/h3-11,15,18-19H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHAOWXWIFHNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2974298.png)



![[(1-Ethynylcyclopropyl)methyl]benzene](/img/structure/B2974304.png)
![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)
![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)
![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)
![4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine](/img/structure/B2974312.png)
![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)